TCS PIM-1 1

Vue d'ensemble

Description

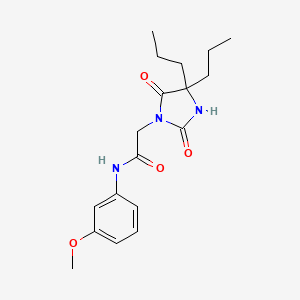

TCS PIM-1 1: SC 204330 ) est un inhibiteur puissant de la kinase Pim-1 . Cette enzyme joue un rôle crucial dans divers processus cellulaires, notamment la progression du cycle cellulaire, l'apoptose et l'activation transcriptionnelle. En ciblant sélectivement Pim-1, this compound a suscité l'intérêt pour ses applications thérapeutiques potentielles .

Méthodes De Préparation

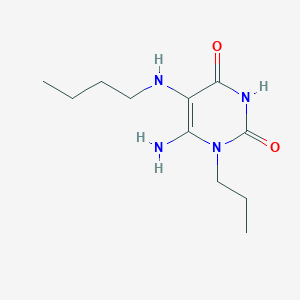

Voies de synthèse:: TCS PIM-1 1 présente un squelette de pyridone substitué. Il se lie de manière convaincante au site de liaison de l'ATP de Pim-1, suggérant un mécanisme inhibiteur compétitif de l'ATP . Il n'a notamment pas d'activité inhibitrice in vitro sur les kinases sérine/thréonine apparentées Pim-2 et MEK1/MEK2 .

Production industrielle:: Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, les chercheurs ont utilisé this compound comme point de départ pour des études de relation structure-activité (SAR). Sa co-cristallisation avec la protéine Pim-1 a fourni des informations précieuses pour le développement de médicaments .

Analyse Des Réactions Chimiques

Le comportement chimique de TCS PIM-1 1 implique des interactions avec divers réactifs et conditions. Bien que les voies réactionnelles détaillées soient rares, sa sélectivité par rapport à Pim-2 et MEK1/MEK2 met en évidence son profil unique. Une exploration plus approfondie de composés similaires pourrait permettre d'obtenir des inhibiteurs de Pim-1 améliorés mais sélectifs .

4. Applications de la recherche scientifique

Chimie::Découverte de médicaments: this compound sert de composé de tête pour la conception de nouveaux inhibiteurs de Pim-1.

Chimie médicinale: Les chercheurs explorent ses dérivés pour une efficacité et une sécurité améliorées.

Signalisation cellulaire: Investigation du rôle de Pim-1 dans les voies cellulaires.

Recherche sur le cancer: Ciblage de Pim-1 pour le traitement du cancer.

Agent thérapeutique potentiel: Évaluation de son impact sur les modèles de maladies.

Pharmaceutiques: this compound pourrait contribuer aux pipelines de développement de médicaments.

5. Mécanisme d'action

Le mécanisme principal de this compound implique l'inhibition de l'activité de la kinase Pim-1. En perturbant les voies de signalisation médiées par Pim-1, il affecte la survie, la prolifération et l'apoptose des cellules.

Applications De Recherche Scientifique

Chemistry::

Drug Discovery: TCS PIM-1 1 serves as a lead compound for designing novel Pim-1 inhibitors.

Medicinal Chemistry: Researchers explore its derivatives for enhanced efficacy and safety.

Cell Signaling: Investigating Pim-1’s role in cellular pathways.

Cancer Research: Targeting Pim-1 for cancer therapy.

Potential Therapeutic Agent: Assessing its impact on disease models.

Pharmaceuticals: this compound may contribute to drug development pipelines.

Mécanisme D'action

TCS PIM-1 1’s primary mechanism involves inhibiting Pim-1 kinase activity. By disrupting Pim-1-mediated signaling pathways, it affects cell survival, proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Alors que TCS PIM-1 1 se distingue par sa sélectivité, d'autres inhibiteurs de Pim-1 existent. Parmi les exemples notables, citons la Pimozide et la AZD1208 .

Propriétés

IUPAC Name |

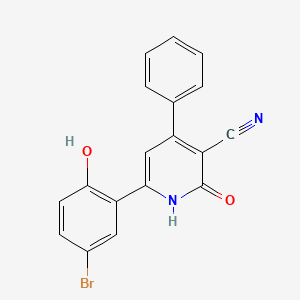

6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-9,22H,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSYJTYGPLVUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=C(C=CC(=C3)Br)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ETHYL 5-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B1224017.png)

![2-(3-Chlorophenyl)-9-[4-(2-pyrazinyl)-1-piperazinyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1224020.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B1224023.png)

![BUTYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE](/img/structure/B1224027.png)

![BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B1224030.png)

![N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide](/img/structure/B1224032.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B1224034.png)

![BUTYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE](/img/structure/B1224036.png)

![2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B1224038.png)

![2-(5H-[1,2,4]triazolo[5,1-a]isoindol-2-yl)ethanethioamide](/img/structure/B1224039.png)